molecular formula C21H20N2O2S2 B3311138 N-(2,6-dimethylphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide CAS No. 946241-88-9

N-(2,6-dimethylphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B3311138
CAS No.: 946241-88-9
M. Wt: 396.5 g/mol
InChI Key: BBUBWXGIJHENQJ-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a synthetic organic compound of significant interest in specialized research and development. Its molecular structure incorporates a thiazole moiety linked via a thioether bridge to an N-(2,6-dimethylphenyl)acetamide core, a scaffold recognized in the development of agrochemicals and pharmaceuticals . The presence of the thiazole ring is a common feature in molecules with diverse biological activities. Based on its structural features, this compound is primarily investigated as a key intermediate or lead structure in the discovery of novel crop protection agents. It shows potential for fighting undesired phytopathogenic microorganisms, making it a candidate for agricultural research aimed at ensuring crop safety and yield . Researchers value this compound for exploring structure-activity relationships, particularly how modifications to the thiazole and acetamide components influence efficacy and selectivity . The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Handling should be performed by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S2/c1-14-7-6-8-15(2)20(14)23-19(25)11-17-12-26-21(22-17)27-13-18(24)16-9-4-3-5-10-16/h3-10,12H,11,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUBWXGIJHENQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dimethylphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide (CAS Number: 605638-42-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H22N4O2S
  • Molecular Weight : 394.49 g/mol
  • LogP : 4.0009 (indicating lipophilicity)

The structure includes a thiazole ring, which is known for its biological activity, particularly in drug development. The presence of the thiazole moiety often correlates with enhanced interaction with biological targets.

This compound likely exerts its effects through multiple pathways:

  • Inhibition of Enzymatic Activity : Compounds containing thiazole rings have been shown to inhibit various enzymes, potentially affecting metabolic pathways.
  • Interaction with G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, which play crucial roles in signal transduction and are targets for many therapeutic agents .
  • Antioxidant Properties : Similar compounds have demonstrated antioxidant activity, which can protect cells from oxidative stress.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative activity against various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound AHeLa (cervical cancer)10 ± 1
Compound BMCF7 (breast cancer)15 ± 0.5
N-(2,6-dimethylphenyl)-2-(...)MDA-MB-231 (breast cancer)TBD

Case Study : A study evaluating the efficacy of thiazole derivatives indicated that modifications in the side chains significantly influenced their anticancer activity. The introduction of specific functional groups enhanced the cytotoxicity against HeLa cells .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. Preliminary tests indicated that N-(2,6-dimethylphenyl)-2-(...) exhibited moderate activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Pharmacological Studies

In vivo studies are essential to evaluate the pharmacokinetics and pharmacodynamics of N-(2,6-dimethylphenyl)-... Initial research indicates favorable absorption and distribution properties, although further studies are needed to assess metabolism and excretion.

Scientific Research Applications

Medicinal Chemistry

N-(2,6-dimethylphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide has been investigated for its potential therapeutic effects. The thiazole moiety is associated with various pharmacological activities such as:

  • Antimicrobial Activity : Studies have shown that compounds containing thiazole rings exhibit significant antimicrobial properties against a range of bacteria and fungi.
  • Anticancer Properties : Research indicates that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Fluorescence Detection

The compound has been utilized in the development of fluorescent probes for metal ion detection. It can selectively bind to metal ions such as Zn²⁺, Cu²⁺, and Al³⁺, leading to a measurable change in fluorescence intensity. This property is useful in environmental monitoring and biological assays.

Metal IonDetection MethodSensitivity
Zn²⁺Fluorescence spectroscopyHigh
Cu²⁺Colorimetric assayModerate
Al³⁺Fluorescence quenchingHigh

Material Science

The compound's ability to form complexes with metal ions has implications in material science, particularly in the synthesis of new materials with tailored properties. For instance:

  • Dyes and Pigments : The compound can be used to synthesize discoloration dyes that change color upon interaction with specific metal ions.
  • Sensors : Its fluorescent properties can be harnessed to create sensors for detecting toxic metals in water supplies.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at Nanjing University evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Case Study 2: Fluorescent Probes

In a collaborative project between Nanjing Senega Medical Technology Co. Ltd. and local universities, the compound was developed into a fluorescent probe for detecting heavy metals in contaminated water sources. The probe demonstrated high selectivity and sensitivity towards Zn²⁺ ions, making it a promising tool for environmental monitoring.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmaceutical Analogs: Lidocaine and Derivatives

Lidocaine Hydrochloride (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide) shares the N-(2,6-dimethylphenyl)acetamide backbone but substitutes the thiazole-thioether group with a diethylamino moiety. This structural difference underpins its primary use as a local anesthetic, where the amino group enhances solubility and interaction with sodium channels .

Parameter Target Compound Lidocaine Hydrochloride
Core Structure N-(2,6-dimethylphenyl)acetamide + thiazole-thioether N-(2,6-dimethylphenyl)acetamide + diethylamino
Molecular Weight ~385.5 g/mol (estimated) 270.80 g/mol (anhydrous)
Key Functional Groups Thiazole, thioether, oxo-phenylethyl Diethylamino, chloride
Primary Application Hypothesized: Antimicrobial/Enzyme inhibitor Local anesthetic

Agrochemical Chloroacetamides

Chloroacetamides like alachlor and pretilachlor () share the acetamide backbone but feature chloro and alkyl/aryl substituents. These compounds are herbicides targeting weed lipid biosynthesis .

Parameter Target Compound Alachlor
Core Structure N-(2,6-dimethylphenyl)acetamide + thiazole-thioether N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide
Molecular Weight ~385.5 g/mol 269.77 g/mol
Key Functional Groups Thiazole, thioether, oxo-phenylethyl Chloro, methoxymethyl
Primary Application Hypothesized: Pharmaceutical Herbicide

The absence of a chloro group in the target compound and its aromatic thiazole system likely redirects its bioactivity away from herbicidal mechanisms.

Thiazole-Containing Acetamides

Compounds like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () share the thiazole-acetamide framework but lack the thioether-oxo-phenylethyl group. These derivatives exhibit structural similarity to penicillin and are explored for antimicrobial or coordination chemistry applications .

Parameter Target Compound 2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide
Core Structure Thiazole-acetamide + thioether-oxo-phenylethyl Thiazole-acetamide + dichlorophenyl
Molecular Weight ~385.5 g/mol 299.16 g/mol
Key Functional Groups Thioether, oxo-phenylethyl Dichlorophenyl
Reported Activity Unknown (hypothesized antimicrobial) Antimicrobial potential; crystal structure studied

The thioether linkage in the target compound may enhance lipophilicity and membrane permeability compared to chlorinated analogs.

Research Implications

The target compound’s hybrid structure merges features of pharmaceutical acetamides (e.g., lidocaine) and bioactive thiazoles. Future studies should explore:

Antimicrobial Activity : Testing against penicillin-resistant strains, leveraging thiazole’s role in β-lactam analogs .

Enzyme Inhibition : The oxo-phenylethyl group may interact with kinases or proteases.

Metabolic Stability : The thioether group could reduce oxidative degradation compared to ethers.

Q & A

Basic Synthesis and Optimization

Q: What synthetic strategies are recommended for preparing N-(2,6-dimethylphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide, and how can reaction conditions be optimized? A:

  • Route Design : A two-step approach is typical: (1) synthesis of the thiazole-thioether intermediate via nucleophilic substitution (e.g., using sodium azide in toluene/water under reflux) and (2) coupling with the 2,6-dimethylphenylacetamide moiety via carbodiimide-mediated amidation (e.g., EDC·HCl in dichloromethane with triethylamine) .
  • Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and optimize solvent polarity (toluene vs. dichloromethane) to balance reactivity and byproduct formation. Yields >80% are achievable with stoichiometric control (1:1.5 molar ratio of chloride to nucleophile) .

Advanced Synthesis: Solvent and Coupling Agent Effects

Q: How do solvent systems and coupling agents influence thioether linkage formation in analogous acetamide derivatives? A:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of sulfur-containing intermediates but may increase side reactions. Biphasic systems (toluene:water) improve regioselectivity for thioether bonds .
  • Coupling Agents : Carbodiimides (e.g., EDC·HCl) with catalytic DMAP improve amidation efficiency over classical methods (e.g., HATU), reducing racemization risks. Triethylamine as a base minimizes side-product formation during acetamide coupling .

Structural Characterization Techniques

Q: What analytical methods are critical for confirming the structure of this compound, and how are impurities detected? A:

  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include the thiazole ring protons (δ 7.8–8.0 ppm), acetamide NH (δ 10.0–11.0 ppm), and methyl groups (δ 2.3–2.6 ppm). Discrepancies in integration may indicate unreacted intermediates .
    • FT-IR : Confirm C=O stretches (1670–1710 cm⁻¹) and thioether C-S (650–700 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction resolves torsional angles (e.g., 79.7° between thiazole and aryl rings) and hydrogen-bonding patterns (R₂²(8) motifs), critical for validating molecular conformation .

Advanced Data Interpretation

Q: How can researchers address contradictions in spectral data for novel thiazole-acetamide hybrids? A:

  • Cross-Validation : Combine NMR (DEPT-135 for quaternary carbons) with high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]⁺).
  • Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational exchange broadening in flexible regions (e.g., thioether side chains) .

Scalability and Purification

Q: What purification strategies are effective for scaling up synthesis while maintaining yield and purity? A:

  • Liquid-Liquid Extraction : Separate polar byproducts (e.g., unreacted amines) using ethyl acetate/water partitioning .
  • Crystallization : Use ethanol/acetone (1:1) for high-purity crystals. Yield losses <5% are achievable with slow evaporation .

Mechanistic Insights

Q: What is the proposed mechanism for thiazole ring formation in related derivatives, and how can side reactions be suppressed? A:

  • Mechanism : Thiazole rings form via Hantzsch thiazole synthesis, where α-haloketones react with thioureas. Side reactions (e.g., over-oxidation) are minimized by controlled addition of NaN₃ and avoiding excess halogenating agents .
  • Byproduct Mitigation : Use inert atmospheres (N₂/Ar) to prevent oxidation of thiol intermediates .

Computational Modeling Applications

Q: How can density functional theory (DFT) predict reactivity or stability of this compound? A:

  • Conformational Analysis : DFT (B3LYP/6-31G*) calculates torsional barriers (e.g., rotation of the 2,6-dimethylphenyl group) and identifies low-energy conformers .
  • Reactivity Prediction : Frontier molecular orbital (FMO) analysis reveals nucleophilic/electrophilic sites, guiding functionalization strategies (e.g., sulfonation at electron-rich thiazole positions) .

Addressing Synthetic Discrepancies

Q: How should researchers analyze conflicting results from alternative synthetic routes? A:

  • Byproduct Profiling : Use LC-MS to identify impurities (e.g., dimerization products from carbodiimide coupling).
  • Kinetic Studies : Compare activation energies (via Arrhenius plots) for competing pathways (e.g., SN2 vs. radical mechanisms in thioether formation) .

Biological and Material Science Applications

Q: Based on structural analogs, what potential applications could this compound have? A:

  • Antimicrobial Agents : Thiazole-acetamide hybrids show activity against S. aureus (MIC 8–16 µg/mL) via inhibition of penicillin-binding proteins .
  • Coordination Chemistry : The acetamide group acts as a bidentate ligand for transition metals (e.g., Cu²⁺), enabling catalytic or sensing applications .

Safety and Handling

Q: What safety protocols are recommended for handling this compound during synthesis? A:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Crystallized products are less volatile but require dust masks during handling .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-dimethylphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,6-dimethylphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide

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